molecular formula C8H15NO3 B2848833 Ethyl 2-(2-methylpropanamido)acetate CAS No. 31766-30-0

Ethyl 2-(2-methylpropanamido)acetate

Cat. No. B2848833
CAS RN: 31766-30-0
M. Wt: 173.212
InChI Key: IGDJNTXVYYFXGD-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a liquid at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2-(2-methylpropanamido)acetate involves the reaction between ethyl acetate and isobutyric acid amide . The esterification process results in the formation of this compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methylpropanamido)acetate consists of an acetate group (CH3COO-) attached to an amide group (CONH-). The ethyl group (C2H5) is linked to the carbonyl carbon of the acetate moiety. The presence of the isobutyrylamino group contributes to its unique properties .


Chemical Reactions Analysis

  • Acid-Catalyzed Esterification : It can undergo esterification with carboxylic acids in the presence of acid catalysts .

Physical And Chemical Properties Analysis

  • Safety Information : It is classified as a warning substance (GHS07) and may cause skin and eye irritation. Precautions should be taken during handling .

properties

IUPAC Name

ethyl 2-(2-methylpropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-7(10)5-9-8(11)6(2)3/h6H,4-5H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDJNTXVYYFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.00 g of glycine ethyl ester hydrochloride (71.6 mmol) and 21.97 ml of NEt3 (2.2 eq.) were dissolved in 200 ml of CH2Cl2 and treated between 0° and 5° dropwise with 7.81 ml of isobutyryl chloride (1.05 eq.), dissolved in 50 ml of CH2Cl2. The reaction mixture was allowed to reach ambient temperature (2.5 h) and then quenched by carefully pouring onto crashed ice/HCl/AcOEt. Separation of the layers, additional extraction of the aqueous phase with AcOEt, washing with Na2CO3 and brine, drying of the combined organic phase over magnesium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=6/4) yielded 11.74 g of the title compound as colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21.97 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.81 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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